molecular formula C4H5F2I B2698949 1,1-Difluoro-2-(iodomethyl)cyclopropane CAS No. 1276677-16-7

1,1-Difluoro-2-(iodomethyl)cyclopropane

Cat. No. B2698949
CAS RN: 1276677-16-7
M. Wt: 217.985
InChI Key: ADDHPHYBOVMYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods exist for preparing 1,1-difluoro-2-(iodomethyl)cyclopropane. One notable approach involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. This process yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity, catalyzed by an adamantylglycine-derived dirhodium complex (Rh2(R-PTAD)4) .


Physical And Chemical Properties Analysis

  • Safety Information : The compound poses hazards related to flammability (H226), skin and eye irritation (H315, H319), and inhalation risks (H332, H335). Proper precautions, including personal protective equipment, are essential when handling it .

Scientific Research Applications

Asymmetric Synthesis of Fluorinated Cyclopropanes

Fluorinated cyclopropanes, such as 1,1-Difluoro-2-(iodomethyl)cyclopropane, have attracted interest due to their biological activity and improved metabolic profiles when incorporated into bioactive compounds. Researchers have developed stereoselective synthesis methods for these compounds using diazo-derived rhodium carbenes, zinc carbenoids, ring closure processes, and biocatalytic methods. These methods provide access to fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropane derivatives with high diastereo- and enantioselectivities, demonstrating the utility of fluorinated groups in enhancing the efficiency of chemical processes (Pons et al., 2021).

Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation

The catalytic 1,3-difunctionalization of cyclopropanes, particularly focusing on 1,3-difluorination reactions, employs aryl iodine(I-III) catalysis. This strategy utilizes commercially available reagents and can be applied to a variety of substituted cyclopropane substrates. The resulting 1,3-difluorides significantly influence molecular conformation, showcasing the utility of these reactions in modulating molecular shape for potential applications in drug design and material science (Banik et al., 2017).

Synthesis of Gem-Difluorinated Cyclopropanes

The synthesis of gem-difluorinated cyclopropanes and cyclopropenes highlights the importance of introducing fluorine atoms onto cyclopropane rings. These modifications alter the molecule's structure, reactivity, and biological properties. The use of trifluoromethyltrimethylsilane as a difluorocarbene source has been explored, offering an efficient method for producing these compounds under milder conditions compared to traditional methods (Wang et al., 2011).

Radical Cascade Reactions and Ring-Opening Transformations

Radical cascade reactions using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor have been developed for the synthesis of bicyclo[3.3.0]octane derivatives. This approach demonstrates the versatility of cyclopropane derivatives in synthesizing complex molecular structures through iodine atom transfer mechanisms (Kitagawa et al., 2002). Additionally, the ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions showcases another facet of cyclopropane chemistry, allowing for the creation of diverse functionalized compounds (Ortega & Csákÿ, 2016).

Future Directions

: Enamine: 1,1-difluoro-2-(iodomethyl)cyclopropane : Denton, J. R., Sukumaran, D., Davies, H. M. L. (2007)Org. Lett., 9, 2625-2628. : Beilstein Journal of Organic Chemistry: The preparation and properties of 1,1-difluorocyclopropane

properties

IUPAC Name

1,1-difluoro-2-(iodomethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2I/c5-4(6)1-3(4)2-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHPHYBOVMYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-2-(iodomethyl)cyclopropane

CAS RN

1276677-16-7
Record name 1,1-difluoro-2-(iodomethyl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.